molecular formula C3H7NO2 B106953 b-Alanine-2,2,3,3-d4 CAS No. 116173-67-2

b-Alanine-2,2,3,3-d4

Cat. No. B106953
Key on ui cas rn: 116173-67-2
M. Wt: 93.12 g/mol
InChI Key: UCMIRNVEIXFBKS-LNLMKGTHSA-N
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Patent
US07727713B2

Procedure details

To a solution of β-alanine (2.25 g, 25 mmol) in aq. NaHCO3 (15 mL) was added acetonitrile (15 mL) and acetic anhydride (2.55 g, 25 mmol). The reaction mixture was stirred at room temperature for 3 h. Acetic anhydride (2.55 g, 25 mmol) was added and after 2 h and pH was adjusted to 4-5 by addition of NaH2PO4.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].C(#N)C.[C:10](OC(=O)C)(=[O:12])[CH3:11]>C([O-])(O)=O.[Na+]>[C:10]([NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])(=[O:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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